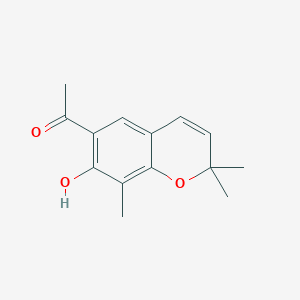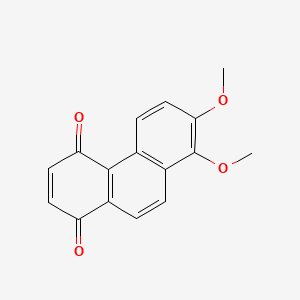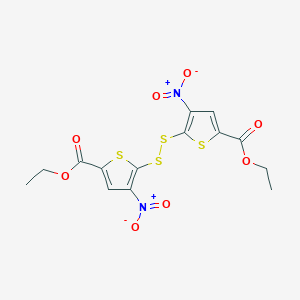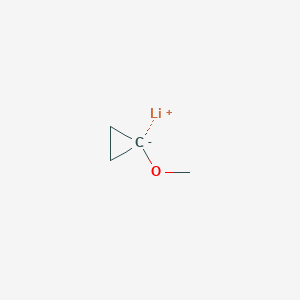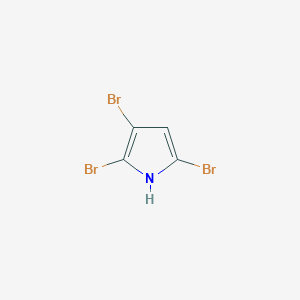
6-Bromo-3-(2-sulfanylethyl)-2h-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylethyl group at the 3rd position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one typically involves the following steps:
Thioether Formation: The sulfanylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., ethanethiol) with a halogenated precursor (e.g., 3-bromo-2H-chromen-2-one) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(2-sulfanylethyl)-2H-chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-butoxy-2-fluorophenylboronic acid: Similar in structure but with different substituents.
6-Bromo-3-ethoxy-2-fluorobenzeneboronic acid: Another structurally related compound with different functional groups.
Uniqueness
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is unique due to the presence of both a bromine atom and a sulfanylethyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79043-29-1 |
|---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
6-bromo-3-(2-sulfanylethyl)chromen-2-one |
InChI |
InChI=1S/C11H9BrO2S/c12-9-1-2-10-8(6-9)5-7(3-4-15)11(13)14-10/h1-2,5-6,15H,3-4H2 |
InChI Key |
ALOKADKMORMDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


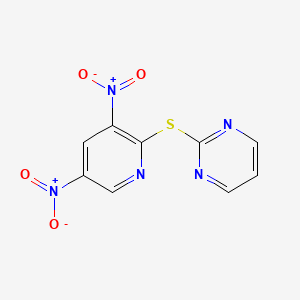
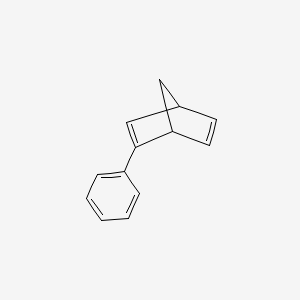
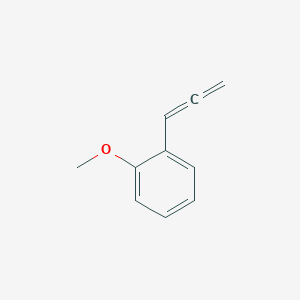
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
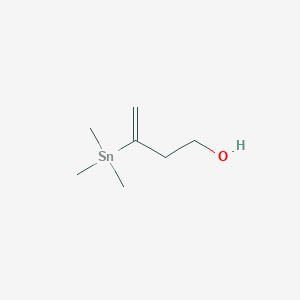
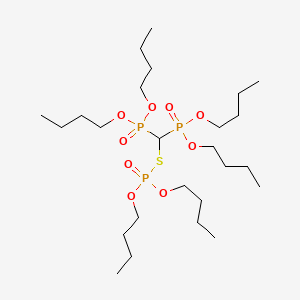
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
